2-Hydroxyethanesulfonic acid, commonly known as isethionic acid, is an organosulfur compound characterized by a sulfonic acid group attached to a hydroxyethyl moiety. Its chemical formula is , and it has a molecular weight of approximately 126.13 g/mol. This compound appears as a colorless, syrupy liquid that is highly soluble in water, making it suitable for various applications in both industrial and biological contexts .
Isethionic acid's primary function in personal care products is as a mild surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and promoting cleaning. The mechanism involves the dual nature of the isethionic acid molecule:
This dual interaction allows isethionic acid to suspend dirt and oil in water, facilitating their removal during rinsing.
In biological research, the mechanism of action depends on the specific application. For example, isethionic acid's biocompatibility allows it to interact with proteins without denaturing them, making it useful in studying protein-protein interactions [].
Biologically, 2-hydroxyethanesulfonic acid plays a significant role in mammalian metabolism. It can be synthesized endogenously from taurine through enzymatic processes. Studies have shown that it is present in human plasma and urine, indicating its metabolic importance. Additionally, it has been suggested that heart tissues may convert taurine to isethionic acid, highlighting its potential physiological relevance .
The synthesis of 2-hydroxyethanesulfonic acid has evolved over time:
2-Hydroxyethanesulfonic acid has diverse applications:
Research on the interactions involving 2-hydroxyethanesulfonic acid indicates its role in various biochemical pathways. For example, it has been studied for its metabolic conversion from taurine and its presence in biological fluids such as plasma and urine. These studies highlight its potential involvement in physiological processes and its significance as a metabolite .
Several compounds share structural or functional similarities with 2-hydroxyethanesulfonic acid. Below are some notable examples:
Compound Name | Similarity Index | Description |
---|---|---|
4-Hydroxybutane-1-sulfonic acid | 0.69 | Contains a hydroxyl group attached to a butane sulfonate. |
Sodium 3-chloro-2-hydroxypropane-1-sulfonate | 0.64 | A chlorinated derivative with similar sulfonate properties. |
Sodium 1,2-dihydroxyethane-1,2-disulfonate | 0.64 | A disulfonate compound with two hydroxyl groups. |
3-Aminopropane-1-sulfonic acid | 0.59 | An amino-substituted sulfonic acid derivative. |
3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid | 0.57 | A complex amino derivative with multiple hydroxy groups. |
These compounds illustrate the diversity within the class of organosulfur compounds and highlight the unique features of 2-hydroxyethanesulfonic acid, particularly its specific hydroxyethyl structure linked to a sulfonate group.
2-Hydroxyethanesulfonic acid exhibits a distinctive molecular architecture characterized by its compact sulfonic acid functionality coupled with a hydroxyl-bearing ethyl chain. The molecular geometry centers around the sulfur atom, which adopts a tetrahedral configuration consistent with sp³ hybridization [1] [2]. The sulfur center coordinates with four electron pairs: two S=O double bonds, one S-OH bond, and one S-C bond, creating an approximately tetrahedral arrangement with bond angles of approximately 109.5° [1] [2].
The molecular structure features two primary functional domains: the sulfonic acid group (-SO₃H) and the hydroxyl group (-OH) separated by a two-carbon ethyl chain. The carbon-sulfur bond length approximates 1.81 Å, typical for C-S single bonds, while the sulfur-oxygen double bonds are shorter at approximately 1.46 Å [1] [2]. The hydroxyl group displays characteristic O-H bond lengths of approximately 0.96 Å, consistent with standard alcohol functionality [3].
The molecular geometry allows for rotational freedom around the C-C bond, resulting in multiple conformational states that contribute to the compound's flexibility in solution [4]. This conformational flexibility is particularly important for the compound's interaction with polar solvents and its role in various chemical processes [4].
2-Hydroxyethanesulfonic acid demonstrates remarkable thermal stability characteristics that distinguish it from many other sulfonic acid derivatives. The compound exhibits a low melting point of less than 25°C for the free acid form, existing as a colorless, syrupy liquid at room temperature [5] [6]. This low melting point is attributed to the presence of the hydroxyl group, which creates intermolecular hydrogen bonding networks that influence the crystalline structure [5] [6].
The thermal behavior of 2-hydroxyethanesulfonic acid shows significant variation depending on its salt form. The sodium salt exhibits substantially higher thermal stability, with melting points ranging from 191-194°C [7] [8]. This dramatic increase in thermal stability upon salt formation reflects the ionic bonding contributions and the more ordered crystalline structure of the sodium salt [7] [8].
The melting point behavior of 2-hydroxyethanesulfonic acid reveals important insights into its molecular interactions and structural organization. The free acid form maintains its liquid state at temperatures below 25°C, indicating relatively weak intermolecular forces despite the presence of hydrogen bonding capabilities [5] [6]. The boiling point of the compound occurs at 226°C at standard atmospheric pressure (101.3 kPa), demonstrating considerable thermal stability before decomposition [5] [6].
The phase transition from liquid to gas occurs through a complex mechanism involving the breaking of hydrogen bonds and the liberation of individual molecules from the liquid phase. The vapor pressure at 25°C is effectively zero (0 Pa), indicating negligible volatility at room temperature [5] [6]. This low volatility is consistent with the compound's high boiling point and the extensive hydrogen bonding network present in the liquid phase [5] [6].
Decomposition temperatures exceed 230°C, providing a substantial window of thermal stability for industrial applications [9]. The thermal stability extends up to approximately 200°C under normal atmospheric conditions, making the compound suitable for various high-temperature processes [9].
2-Hydroxyethanesulfonic acid exhibits exceptional solubility characteristics that reflect its dual hydrophilic nature through both the sulfonic acid and hydroxyl functional groups. The compound demonstrates extraordinary water solubility, exceeding 1000 g/L at 25°C [5] [4]. This high aqueous solubility results from multiple favorable interactions: hydrogen bonding between the hydroxyl group and water molecules, ion-dipole interactions between the sulfonic acid group and water, and the general hydrophilic nature of both functional groups [4].
The solubility in polar protic solvents such as methanol and ethanol is considerably lower but still appreciable, classified as "slightly soluble" [5] [6]. This reduced solubility compared to water reflects the decreased ability of these solvents to stabilize the sulfonic acid group through ion-dipole interactions [5] [6]. The compound shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, where dipole-dipole interactions provide the primary solvation mechanism [5] [6].
In nonpolar solvents, 2-hydroxyethanesulfonic acid exhibits extremely poor solubility, approaching insolubility in hydrocarbons such as hexane, benzene, and toluene. The LogP value of -1.65 at 25°C and pH 2 confirms the compound's strong preference for aqueous environments over lipophilic media [5] [6]. This pronounced hydrophilicity makes the compound unsuitable for extraction into organic phases and confirms its classification as a highly polar, water-soluble compound [5] [6].
The spectroscopic profile of 2-hydroxyethanesulfonic acid provides definitive structural confirmation and enables reliable identification through multiple analytical techniques. The compound's spectroscopic signature reflects the presence of both sulfonic acid and hydroxyl functional groups, creating characteristic absorption patterns across infrared, nuclear magnetic resonance, and mass spectrometry platforms [11] [12].
The Fourier Transform Infrared (FT-IR) spectrum of 2-hydroxyethanesulfonic acid exhibits distinctive absorption bands that serve as fingerprints for structural identification. The most prominent features include a broad, strong O-H stretching absorption in the 3200-3600 cm⁻¹ region, characteristic of both the sulfonic acid and hydroxyl groups [11]. The sulfonic acid functionality produces very strong, characteristic S=O stretching vibrations in the 1150-1250 cm⁻¹ range, with additional S-O stretching absorptions appearing at 1000-1100 cm⁻¹ [11].
The alkyl C-H stretching vibrations appear as medium-intensity bands in the 2850-3000 cm⁻¹ region, while the C-O stretching from the alcohol functionality contributes medium to strong absorptions at 1050-1150 cm⁻¹ [11]. The C-C stretching vibrations exhibit variable intensity in the 800-1000 cm⁻¹ range, and the spectrum shows characteristic O-H bending modes at 1300-1400 cm⁻¹ [11].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum displays characteristic triplet patterns for the methylene protons: the CH₂-OH protons resonate at 3.8-4.0 ppm, while the CH₂-SO₃H protons appear upfield at 2.8-3.0 ppm [12]. The hydroxyl proton appears as a broad, exchangeable singlet at 4.5-5.5 ppm [12].
The ¹³C NMR spectrum reveals two distinct carbon environments: the CH₂-OH carbon appears at 58-62 ppm, while the CH₂-SO₃H carbon resonates at 50-55 ppm [12]. These chemical shifts reflect the electron-withdrawing effects of the sulfonic acid group and the electron-donating properties of the hydroxyl group [12].
Mass spectrometric analysis of 2-hydroxyethanesulfonic acid reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at m/z 126, corresponding to the molecular weight of the compound, though this peak typically exhibits low intensity due to the compound's tendency to fragment readily [13].
The most prominent fragmentation pathway involves the loss of water (H₂O) from the molecular ion, producing a base peak at m/z 108 [M-H₂O]⁺. This fragmentation reflects the facile elimination of water from the hydroxyl group under electron impact conditions [13]. Additional hydrogen loss produces secondary fragments at m/z 107 [M-H₂O-H]⁺ and m/z 125 [M-H]⁺ [13].
The sulfonic acid functionality contributes characteristic fragment ions at m/z 80, corresponding to the sulfur trioxide cation [SO₃]⁺, and at m/z 63, representing the sulfurous acid fragment [HSO₃]⁺ [13]. Lower mass fragments include the hydroxymethyl ion [CH₂OH]⁺ at m/z 31 and the ethoxy fragment [C₂H₅O]⁺ at m/z 45 [13].
Corrosive